4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide
Description
This compound features a 1H-imidazole core substituted at the 1-position with a benzamide group (N-linked to a thiophen-2-ylmethyl moiety) and at the 2-position with a sulfanyl group connected to a benzylcarbamoyl methyl chain. Its structural complexity combines heterocyclic, aromatic, and carbamoyl motifs, which are common in pharmacologically active molecules targeting enzymes or receptors .
Properties
IUPAC Name |
4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCBZICYNFREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylamino intermediate, followed by the introduction of the thioether linkage and the imidazole ring. The final step involves the coupling of the thiophen-2-ylmethyl group to the benzamide core. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or triphenylphosphine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
Major products from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Research indicates that similar imidazole derivatives can inhibit cell growth in various cancer cell lines. For example, studies have shown that derivatives can downregulate key proteins involved in DNA synthesis, such as dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the imidazole ring is crucial for these activities, suggesting that the compound may serve as a lead for developing new antibiotics .
Enzyme Inhibition Studies
The ability of the compound to inhibit specific enzymes makes it a subject of interest in biochemical research. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes that are critical for various biological functions . Studies focusing on enzyme inhibition have shown promising results, indicating selective inhibition against bacterial enzymes compared to human counterparts .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of compounds structurally similar to this benzamide derivative against human T-cell lymphoblastic leukemia cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential therapeutic applications in oncology .
Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial activity of similar compounds against various microbial strains. The findings revealed that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. This suggests that these compounds could be developed into effective treatments for resistant infections .
Mechanism of Action
The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioether and imidazole groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Key Observations :
- Imidazole vs. Benzimidazole/Triazole : The 1H-imidazole core in the target compound offers fewer hydrogen-bonding sites compared to benzimidazoles (e.g., ) but greater conformational flexibility than rigid triazoles ().
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound may participate in disulfide bond formation or act as a nucleophile, unlike sulfonyl groups in triazole derivatives (), which are electron-withdrawing and stabilize tautomers .
Key Observations :
- The target compound’s synthesis likely parallels benzimidazole-thiosemicarbazone routes (), utilizing nucleophilic substitution for sulfanyl group introduction.
Spectroscopic and Physicochemical Properties
Key Observations :
- Thiophene protons in the target compound exhibit distinct splitting patterns compared to phenyl analogs, aiding structural confirmation via NMR .
Biological Activity
The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features an imidazole ring, a benzamide moiety, and a sulfanyl group, contributing to its unique properties and biological interactions. The general structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Studies indicate that compounds with imidazole structures often exhibit significant enzyme inhibition properties.
- Protein-Ligand Interactions : The benzamide group facilitates interactions with protein binding sites, influencing enzyme or receptor activity. This interaction is crucial for the modulation of biological pathways .
- Redox Reactions : The sulfanyl linkage allows the compound to undergo redox reactions, impacting its reactivity and stability, which can enhance its biological efficacy.
Biological Activity
Recent studies have highlighted the compound's potential in several areas:
Antitumor Activity
Research indicates that derivatives of imidazole and benzamide structures demonstrate significant antitumor properties. For instance, compounds similar to the one have shown high cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCC827 | 6.26 | |
| Compound B | NCI-H358 | 6.48 | |
| Compound C | MCF-7 (Breast) | 5.00 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits notable antibacterial effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antiparasitic Activity : A study on N-benzylated derivatives demonstrated effectiveness against Taenia crassiceps, suggesting potential applications in antiparasitic treatments .
- Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit specific enzymes related to cancer proliferation. Results indicated that modifications to the benzamide structure enhanced inhibitory effects on target enzymes .
Q & A
Q. What role does crystallography play in rational drug design for this compound?
- Answer:
- Binding mode analysis: Resolve X-ray structures of the compound bound to targets (e.g., kinases) to guide modifications for tighter interactions .
- Polymorph screening: Identify stable crystalline forms with improved dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
